molecular formula C10H6BrClFN3 B1492660 5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine CAS No. 2092793-20-7

5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine

Cat. No. B1492660
CAS RN: 2092793-20-7
M. Wt: 302.53 g/mol
InChI Key: BKXSXLRWQZBYQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are protodeboronated using a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as pinacol boronic esters, include protodeboronation and formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The average mass of a similar compound, “5-Brompyrimidin-2-amin”, is 173.999 Da, and its monoisotopic mass is 172.958847 Da .

Scientific Research Applications

Tyrosine Kinase Inhibition

One notable application of derivatives related to 5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine is in the development of tyrosine kinase inhibitors. These compounds have been investigated for their potential to inhibit the tyrosine kinase activity of receptors for the EGF family of growth factors, with implications for cancer treatment. For instance, analogues of PD 158780, a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, have been synthesized and evaluated for their inhibitory effects on EGFR autophosphorylation in human epidermoid carcinoma cells, showing potent activity (Rewcastle et al., 1998).

Novel Azo Compounds Synthesis

Another research avenue explores the synthesis of novel azo compounds based on pyrimidin-2-amine derivatives, which are of interest for their potential applications in dyeing textiles and manufacturing colorant materials. For example, new azo dyes have been synthesized via the condensation of dithizone with bromo-dichloro-alkylpyrimidines, yielding derivatives with potential applications in various industrial sectors (Nikpour et al., 2012).

Safety and Hazards

For safety, when handling similar compounds, it’s recommended to wear an approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and eye protection . The hazard classifications include Acute Tox. 3 Oral .

Future Directions

Indole derivatives, which are structurally similar to “5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can effectively halt cell cycle progression .

Mode of Action

5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine acts as a selective inhibitor of CDK4 and CDK6 . It binds to these kinases, preventing them from phosphorylating and inactivating the retinoblastoma (Rb) protein. This results in cell cycle arrest at the G1 phase, preventing DNA replication and cell division .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK4 and CDK6, it prevents the phosphorylation of the Rb protein. This keeps the E2F transcription factors, which are necessary for the transition to the S phase, in an inactive state. As a result, the cells remain in the G1 phase, and DNA replication is halted .

Result of Action

The inhibition of CDK4 and CDK6 by 5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine leads to cell cycle arrest at the G1 phase . This prevents the cells from replicating their DNA and dividing, which can slow down or stop the growth of rapidly dividing cells, such as cancer cells .

properties

IUPAC Name

5-bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClFN3/c11-7-8(15-10(14)16-9(7)12)5-1-3-6(13)4-2-5/h1-4H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXSXLRWQZBYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=N2)N)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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